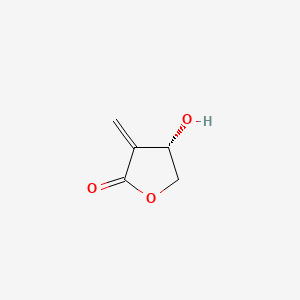
Tulipalin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tulipalin B is a natural product found in Tulipa turkestanica, Tulipa clusiana, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Preparation
Tulipalin B, scientifically known as α-methylene-β-hydroxy-γ-butyrolactone, is primarily recognized for its potent antibacterial properties. A study by Nomura et al. (2015) highlighted an eco-friendly process for synthesizing Tulipalin B from tulip biomass. This process involves a one-step enzyme reaction catalyzed by Tuliposide B-converting enzyme (TCE), eliminating the need for petroleum-derived solvents. This method not only offers an environmentally benign alternative but also showcases the potential industrial applications of Tulipalin B due to its antimicrobial prowess (Nomura et al., 2015).
Moreover, the antibacterial activity of Tulipalin B has been rigorously studied, with Shigetomi et al. (2010) synthesizing Tulipalin B analogues to establish a structure-activity relationship. Their research concluded that compounds with 3',4'-dihydroxy-2'-methylenebutanoate moieties demonstrated significant antibacterial activity, shedding light on the molecular target and action mechanism of Tulipalin B (Shigetomi et al., 2010).
Polymerization and Material Science Applications
In the realm of material science, Tulipalin B's unique chemical structure has been leveraged for polymerization. Jing Tang and E. Chen (2015) successfully polymerized Tulipalin B, producing polymers with molecular weights up to 13.2 kg mol−1. This groundbreaking work opens doors to new materials and applications, as Tulipalin B-derived polymers could have novel properties suitable for various industrial uses (Jing Tang & Chen, 2015).
Biochemical Insights and Enzyme Studies
Delving into the biochemical aspects, Nomura et al. (2018) revealed the presence of multiple Tuliposide B-converting enzyme isozymes in tulip, each with distinct expression profiles and tissue-specific activities. This discovery is crucial for understanding the metabolic pathways and biological roles of Tulipalin B in plants, as well as for potential biotechnological applications where specific isozyme activities may be harnessed (Nomura et al., 2018).
Eigenschaften
CAS-Nummer |
38965-80-9 |
|---|---|
Produktname |
Tulipalin B |
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2/t4-/m1/s1 |
InChI-Schlüssel |
BFLSLERVRLOFCX-SCSAIBSYSA-N |
Isomerische SMILES |
C=C1[C@@H](COC1=O)O |
SMILES |
C=C1C(COC1=O)O |
Kanonische SMILES |
C=C1C(COC1=O)O |
Synonyme |
eta-hydroxy-alpha-methylene-gamma-butyrolactone tulipalin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




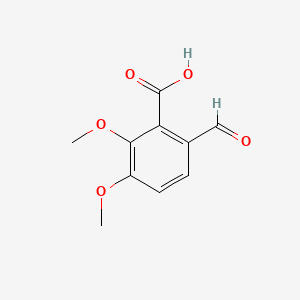
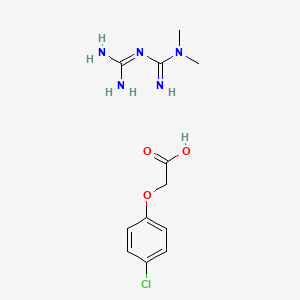
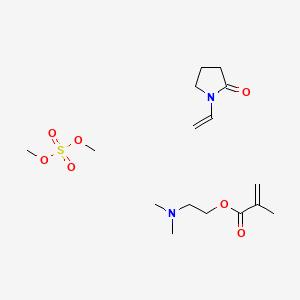
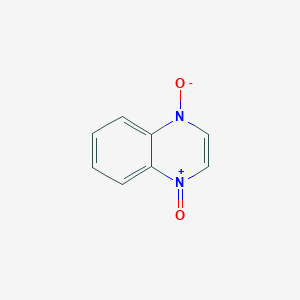
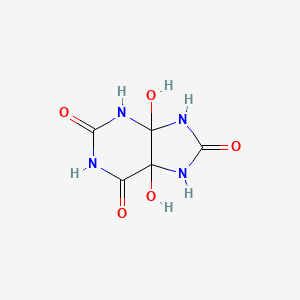
![3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid](/img/structure/B1212074.png)

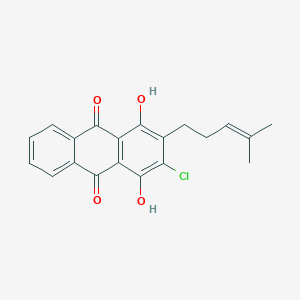
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)
![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)